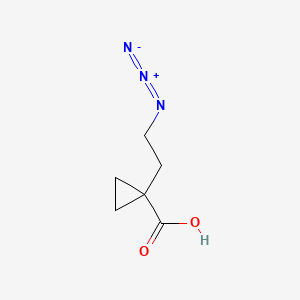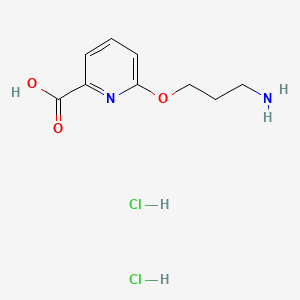
6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride is a versatile compound used in various scientific research fields. Its unique structure, which includes a pyridine ring substituted with an aminopropoxy group and a carboxylic acid group, makes it valuable in organic synthesis, medicinal chemistry, and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride typically involves the reaction of 6-chloropyridine-2-carboxylic acid with 3-aminopropanol under basic conditions to form the desired aminopropoxy derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and catalyst development.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in coordination with metal ions, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
6-Aminopyridine-2-carboxylic acid: Shares the pyridine and carboxylic acid groups but lacks the aminopropoxy group.
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid:
Uniqueness
6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride is unique due to the presence of the aminopropoxy group, which enhances its reactivity and potential for forming diverse chemical interactions. This makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C9H14Cl2N2O3 |
|---|---|
分子量 |
269.12 g/mol |
IUPAC 名称 |
6-(3-aminopropoxy)pyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O3.2ClH/c10-5-2-6-14-8-4-1-3-7(11-8)9(12)13;;/h1,3-4H,2,5-6,10H2,(H,12,13);2*1H |
InChI 键 |
RXCQMFXLLALGGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)OCCCN)C(=O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


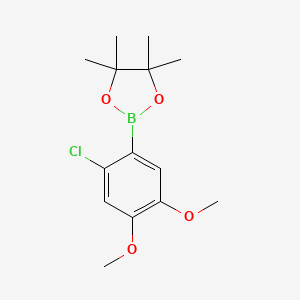
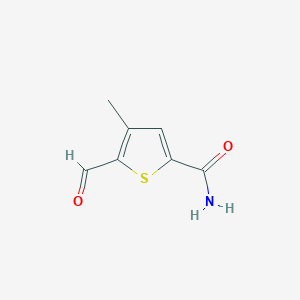
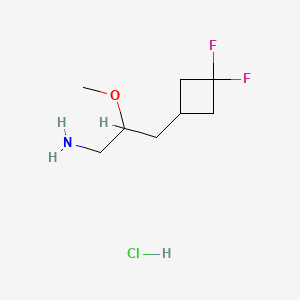
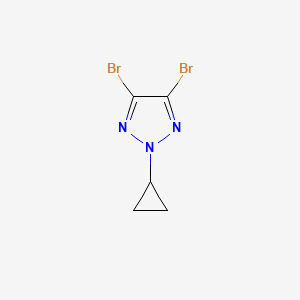

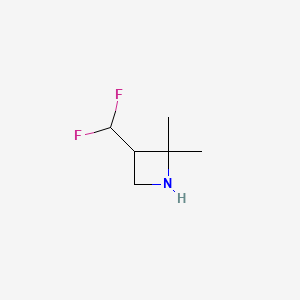

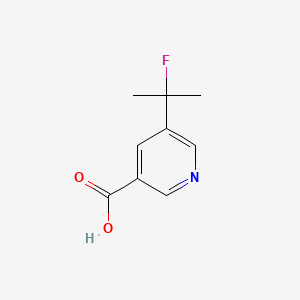
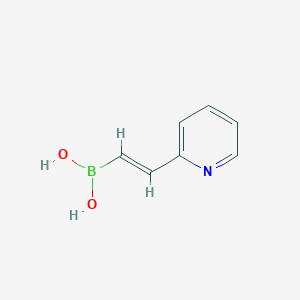
![4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-olhydrochloride](/img/structure/B13455887.png)

![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B13455903.png)
![2-(Chloromethyl)-3-methylimidazo[4,3-b][1,3]thiazolehydrochloride](/img/structure/B13455911.png)
